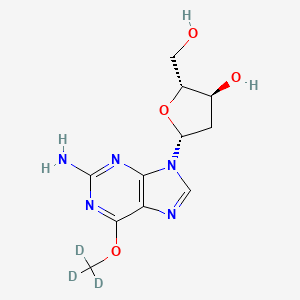

O-6-Methyl-2'-deoxyguanosine-D3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O4 |

|---|---|

Molecular Weight |

284.29 g/mol |

IUPAC Name |

(2R,3S,5R)-5-[2-amino-6-(trideuteriomethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1/i1D3 |

InChI Key |

BCKDNMPYCIOBTA-LUGGGHJKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Origin of Product |

United States |

Foundational & Exploratory

O-6-Methyl-2'-deoxyguanosine-D3: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-6-Methyl-2'-deoxyguanosine-D3 (O6-MeG-d3), a critical tool in the study of DNA damage and repair. This document details its chemical properties, its role in mutagenesis, and its application as an internal standard in quantitative mass spectrometry. Furthermore, it outlines detailed experimental protocols and visualizes key biological pathways and analytical workflows.

Introduction to O-6-Methyl-2'-deoxyguanosine

O-6-methyl-2'-deoxyguanosine (O6-MeG) is a highly mutagenic DNA lesion formed by the action of alkylating agents, such as N-nitroso compounds found in the environment and certain chemotherapeutic drugs.[1][2] This adduct is of significant interest in cancer research as it can lead to G:C to A:T transition mutations if not repaired before DNA replication.[3][4] The formation of O6-MeG in critical genes like K-ras and p53 has been linked to the initiation of cancer.[2]

This compound is the deuterium-labeled analogue of O6-MeG.[5] The three deuterium atoms on the methyl group give it a molecular weight difference of +3 compared to the unlabeled compound. This stable isotope-labeled version is an ideal internal standard for accurate quantification of O6-MeG in biological samples using isotope dilution mass spectrometry.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its unlabeled counterpart.

Table 1: Chemical and Physical Properties

| Property | This compound | O-6-Methyl-2'-deoxyguanosine |

| Chemical Formula | C₁₁H₁₂D₃N₅O₄ | C₁₁H₁₅N₅O₄ |

| Molecular Weight | ~284.29 g/mol | 281.27 g/mol |

| Isotopic Purity | Typically ≥98% for D3 | Not Applicable |

| Appearance | Solid | Solid |

| Storage | -20°C, protect from light | -20°C, protect from light |

Table 2: Mass Spectrometry Data for Quantitative Analysis

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| This compound | 285 | 169 |

| O-6-Methyl-2'-deoxyguanosine | 282 | 166 |

| Guanine (for comparison) | 152 | 135 |

Table 3: Kinetic Data for O6-Alkylguanine DNA Alkyltransferase (AGT) Repair

| Substrate Location (in K-ras codon 12 sequence) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| First position of codon 12 | 1.4 x 10⁷ |

| Second position of codon 12 | 7.4 x 10⁶ |

DNA Repair Signaling Pathways

The primary mechanism for the repair of O6-MeG is through direct reversal by the enzyme O6-alkylguanine DNA alkyltransferase (AGT). Additionally, the mismatch repair (MMR) pathway can recognize the O6-MeG:T mispair that arises after DNA replication.

Caption: DNA repair pathways for O6-Methylguanine lesions.

Experimental Protocols

Quantitative Analysis of O6-MeG in DNA by LC-MS/MS

This protocol describes the general steps for the quantification of O6-MeG in a DNA sample using this compound as an internal standard.

a) DNA Extraction and Hydrolysis:

-

Extract genomic DNA from cells or tissues using a commercial DNA isolation kit.

-

Quantify the extracted DNA using a spectrophotometer.

-

To an aliquot of DNA (e.g., 10-50 µg), add a known amount of this compound internal standard.

-

For acid hydrolysis, add 0.1 N HCl and incubate at 70°C for 30-60 minutes to release the purine bases.[1]

-

Neutralize the hydrolysate with a suitable base (e.g., ammonium hydroxide).

-

Alternatively, for enzymatic hydrolysis, use a cocktail of DNase I, nuclease P1, and alkaline phosphatase to digest the DNA to individual nucleosides.

b) Sample Clean-up:

-

Purify the hydrolyzed sample using solid-phase extraction (SPE) to remove interfering substances.

-

Elute the analytes and the internal standard from the SPE cartridge.

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

c) LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

O-6-Methyl-2'-deoxyguanosine: m/z 282 → 166

-

This compound: m/z 285 → 169

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled O-6-Methyl-2'-deoxyguanosine and a fixed concentration of the D3-labeled internal standard.

-

Calculate the amount of O6-MeG in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Induction of DNA Damage in Cell Culture

This protocol outlines a general procedure for treating cultured cells with a methylating agent to induce the formation of O6-MeG.

-

Cell Culture:

-

Plate cells at an appropriate density in a suitable culture vessel and allow them to attach and grow for 24 hours.

-

-

Treatment with Methylating Agent:

-

Prepare a stock solution of a methylating agent such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or temozolomide (TMZ) in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium to the desired final concentration.

-

Remove the old medium from the cells and add the medium containing the methylating agent.

-

Incubate the cells for a defined period (e.g., 1-2 hours).

-

-

Post-Treatment:

-

Remove the medium containing the methylating agent and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh, complete medium to the cells.

-

-

Sample Collection:

-

At various time points after treatment, harvest the cells.

-

The cell pellets can be used for DNA extraction and subsequent analysis of O6-MeG levels as described in Protocol 4.1.

-

Experimental and Analytical Workflows

The following diagrams illustrate a typical experimental workflow for studying O6-MeG and the analytical workflow for its quantification.

Caption: A typical experimental workflow for studying O6-MeG.

Caption: Analytical workflow for O6-MeG quantification.

Conclusion

This compound is an indispensable tool for researchers investigating the mechanisms of DNA damage and repair. Its use as an internal standard allows for the highly accurate and sensitive quantification of the mutagenic lesion O6-MeG. The protocols and pathways detailed in this guide provide a solid foundation for designing and executing experiments in this critical area of research, with implications for understanding carcinogenesis and developing novel cancer therapies.

References

- 1. Mass Spectrometry Based Approach to Study the Kinetics of O6-Alkylguanine DNA Alkyltransferase Mediated Repair of O6-pyridyloxobutyl-2′-deoxyguanosine Adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Biological significance of O-6-methylguanine DNA adducts

An In-depth Technical Guide on the Biological Significance of O-6-Methylguanine DNA Adducts

For: Researchers, Scientists, and Drug Development Professionals

Abstract

O-6-methylguanine (O6-MeG) is a pre-mutagenic and cytotoxic DNA lesion induced by exposure to both endogenous and exogenous alkylating agents. Its profound biological significance stems from its ability to cause G:C to A:T transition mutations, trigger cell cycle arrest, and induce apoptosis. The cellular response to this adduct is primarily dictated by the interplay between the direct reversal repair protein O-6-methylguanine-DNA methyltransferase (MGMT) and the DNA mismatch repair (MMR) pathway. The status of MGMT, in particular, is a critical determinant of resistance to alkylating chemotherapeutic agents, making it a key biomarker and therapeutic target in oncology. This guide provides a comprehensive overview of the formation, biological consequences, and repair of O6-MeG, details key experimental methodologies, and explores its clinical relevance in cancer therapy.

Introduction to O-6-Methylguanine (O6-MeG)

O-6-methylguanine is a DNA adduct formed by the covalent attachment of a methyl group to the O6 position of a guanine base[1]. This seemingly minor modification has major implications for genomic integrity and cell fate. Unlike methylation at the N7 position of guanine, which is a more frequent but relatively benign lesion, O6-MeG directly alters the hydrogen-bonding face of the base, leading to incorrect base pairing during DNA replication[2]. The biological effects of alkylating agents, including mutagenesis, carcinogenesis, and cytotoxicity, are predominantly mediated by the formation of O6-MeG[3][4]. Its presence in DNA can trigger a cascade of cellular responses, ranging from high-fidelity repair to programmed cell death, making it a focal point in DNA damage research and cancer therapy[5][6].

Formation of O6-MeG Adducts

O6-MeG lesions can arise from both external and internal sources.

-

Exogenous Sources : Environmental exposure to N-nitroso compounds is a major source of O6-MeG formation. These compounds are found in tobacco smoke, certain preserved foods like bacon and sausages, and can be formed in the gastrointestinal tract from dietary precursors[1][4]. Many SN1-type alkylating agents used in cancer chemotherapy, such as temozolomide (TMZ), dacarbazine, and nitrosoureas (e.g., BCNU), exert their therapeutic effect by inducing O6-MeG and other DNA adducts[5][7][8].

-

Endogenous Sources : Normal cellular metabolism can also generate alkylating agents. S-adenosylmethionine (SAM), the universal methyl donor in countless biochemical reactions, can inadvertently methylate DNA to form O6-MeG[1]. Chronic inflammation can increase endogenous nitric oxide levels, which may also contribute to the formation of N-nitroso compounds and subsequent DNA alkylation[1].

The formation of O6-MeG is a critical molecular event that initiates the pathways of mutagenesis and cytotoxicity[9].

Biological Consequences of O6-MeG Adducts

The persistence of O6-MeG in the genome prior to DNA replication leads to two major, competing biological outcomes: mutagenesis and cytotoxicity.

Mutagenesis

The primary mutagenic consequence of O6-MeG is its propensity to mispair with thymine (T) instead of cytosine (C) during DNA replication[1][10][11]. The methylation at the O6 position disrupts the normal Watson-Crick pairing geometry. Crystal structure analyses have revealed that both O6-MeG:T and O6-MeG:C base pairs can fit into the active site of DNA polymerase, mimicking canonical base pairs and thus evading the polymerase's proofreading function[4][12].

If the O6-MeG:T mispair is not corrected, a subsequent round of DNA replication will fix a G:C to A:T transition mutation in the genome[6][13]. This type of point mutation is a hallmark of exposure to alkylating agents and can lead to the activation of oncogenes (e.g., K-ras) or inactivation of tumor suppressor genes, thereby initiating carcinogenesis[14].

Cytotoxicity and Apoptosis

Paradoxically, the same lesion that causes mutation can also trigger cell death. This cytotoxic effect is not caused by the O6-MeG adduct itself, but by its recognition and processing by the DNA Mismatch Repair (MMR) system[6][15][16]. Cells deficient in MMR are resistant to the killing effects of alkylating agents, a phenotype known as "methylation tolerance"[6][16].

The process unfolds as follows:

-

Replication and Mispairing : During DNA replication, an unrepaired O6-MeG lesion frequently pairs with thymine, creating an O6-MeG:T mismatch[6][11].

-

MMR Recognition : The MMR protein complex MutSα (a heterodimer of MSH2 and MSH6) recognizes and binds to the O6-MeG:T mismatch[15][17].

-

Futile Repair Cycles : MutLα (a heterodimer of MLH1 and PMS2) is recruited, initiating a "futile" repair cycle. The MMR machinery attempts to excise the newly synthesized strand containing the thymine, but upon re-synthesis, DNA polymerase is likely to re-insert another thymine opposite the persistent O6-MeG adduct[17][18].

-

Signaling Cascade : These repeated repair attempts can lead to replication fork collapse and the formation of DNA double-strand breaks (DSBs)[17][19][20]. This severe damage activates signaling cascades involving kinases like ATM and ATR, leading to cell cycle arrest and, ultimately, apoptosis[6][21][22].

The apoptotic response to O6-MeG is complex and can involve both mitochondrial (intrinsic) and, in some cell types, death receptor (extrinsic) pathways. It often requires p53 and leads to the activation of caspase cascades[15][19][20].

DNA Repair of O6-MeG Adducts

Cells have evolved a highly specific defense mechanism against O6-MeG.

Direct Reversal by MGMT

The primary repair pathway for O6-MeG is direct reversal by the O-6-methylguanine-DNA methyltransferase (MGMT) protein[5][13][23]. MGMT is often called a "suicide" enzyme because it stoichiometrically transfers the methyl group from the O6 position of guanine to a cysteine residue in its own active site[13][24]. This reaction restores the guanine base in a single step but irreversibly inactivates the MGMT protein, which is then targeted for ubiquitination and degradation. The cell's capacity to repair O6-MeG is therefore limited by the rate of synthesis of new MGMT molecules[25].

Interaction with Other Repair Pathways

While MGMT is the main line of defense, other pathways interact with O6-MeG lesions and their consequences.

-

Mismatch Repair (MMR) : As described above, MMR is central to the cytotoxic response to O6-MeG:T mismatches[6][26]. However, MMR also plays a corrective role. If MGMT repairs the O6-MeG lesion after it has been mispaired with thymine, a G:T mismatch results. This G:T mismatch is a substrate for the MMR system, which corrects it to a proper G:C pair, thus preventing a mutation[10][11].

-

Base Excision Repair (BER) : While MGMT specifically handles O6-alkylguanine, the BER pathway, initiated by enzymes like N-alkylpurine-DNA glycosylase (AAG), is responsible for repairing other alkylation damage, such as N7-methylguanine and N3-methyladenine[13][27]. Studies in mice have shown that both MGMT and BER are crucial for protecting against alkylation-induced colon carcinogenesis[27].

O6-MeG in Carcinogenesis and Clinical Significance

The dual potential of O6-MeG to cause mutations or cell death places it at the center of carcinogenesis and cancer therapy.

Role in Carcinogenesis

If the MGMT repair system is overwhelmed or deficient, persistent O6-MeG lesions can drive carcinogenesis through the fixation of G:C to A:T mutations[28]. This is supported by studies showing that the carcinogenic potency of different methylating agents correlates directly with their ability to produce O6-MeG adducts, rather than the more abundant N7-MeG adducts[2][28]. Deficiencies in MGMT, whether through genetic mutation or epigenetic silencing, are associated with an increased risk of developing certain cancers, particularly in the presence of alkylating carcinogens[29].

Role in Cancer Therapy and Drug Resistance

The cellular machinery that protects healthy cells from O6-MeG-induced mutations also confers resistance to cancer cells against alkylating chemotherapies[5][8].

-

Mechanism of Resistance : High levels of MGMT activity in tumor cells can efficiently remove the O6-MeG adducts induced by drugs like temozolomide (TMZ) before they can trigger the MMR-dependent cytotoxic pathway. This repair activity is a primary mechanism of resistance to these agents[7][8].

-

MGMT as a Predictive Biomarker : In many cancers, particularly glioblastoma, the MGMT gene is silenced epigenetically via promoter hypermethylation[5][13]. This silencing prevents the production of the MGMT protein, rendering the tumor cells highly sensitive to alkylating agents. Therefore, determining the MGMT promoter methylation status has become a crucial predictive biomarker in clinical practice. Patients with a methylated MGMT promoter have a significantly better response to TMZ and improved survival outcomes[13][24].

-

Therapeutic Strategies : The role of MGMT in drug resistance has prompted the development of MGMT inhibitors, such as O6-benzylguanine (O6-BG) and lomeguatrib[7][30]. These inhibitors act as pseudosubstrates, inactivating the MGMT protein in both tumor and normal tissues. By depleting MGMT activity, these agents can sensitize resistant tumors to alkylating drugs. However, this approach also increases toxicity in normal tissues, such as bone marrow, which has limited its clinical success[7][30].

Quantitative Data Summary

Quantitative analysis of O6-MeG adducts and the cellular responses they elicit is crucial for understanding their biological impact.

Table 1: Mutagenicity of Alkylating Agents in Relation to MGMT Status Data from splenic T-lymphocytes of C57BL/6 mice.

| Treatment Agent (Dose) | MGMT Status | Mutant Frequency (x 10⁻⁶) | Significance vs. Vehicle | Reference |

| Vehicle Control | +/+ and -/- | 1.0 - 1.8 | - | [31] |

| Temozolomide (7 mg/kg) | Mgmt+/+ | Not increased | No | [31] |

| Mgmt-/- | 5.5 | Yes (P ≤ 0.05) | [31] | |

| Temozolomide (10 mg/kg) | Mgmt+/+ | Not increased | No | [31] |

| Mgmt-/- | 9.8 | Yes (P ≤ 0.05) | [31] | |

| BCNU (7.5 mg/kg) | Mgmt+/+ | No change | No | [31] |

| Mgmt-/- | No change | No | [31] | |

| Cyclophosphamide | Mgmt+/+ | 12.9 | Yes | [31] |

| Mgmt-/- | 18.1 | Yes | [31] |

Table 2: O6-MeG Levels in Human Colorectal DNA Data obtained by mass spectrometric analysis of the MGMT active site peptide.

| DNA Source | O6-MeG Level (nmol O6-MeG / mol dG) | Reference |

| Normal Colorectal Tissue | 5.1 - 11.1 | [32] |

| Colorectal Tumor Tissue | 6.7 - 78.2 | [32] |

Table 3: Biochemical Properties of Tumor-Associated MGMT Variants Comparison to Wild Type (WT) MGMT.

| MGMT Variant | Origin | DNA Binding Affinity (vs. WT) | Functional Impact | Reference |

| G132R | Esophageal Tumor | ~50% of WT | Reduced repair capacity; slightly resistant to O6-BG | [33][34] |

| G156C | Colorectal Cancer Cell Line | ~2.5% of WT (40-fold decrease) | Reduced repair capacity; almost completely resistant to O6-BG | [33][34] |

Experimental Protocols

A variety of methods are used to detect, quantify, and assess the functional consequences of O6-MeG adducts.

Protocol: Quantification of O6-MeG by LC-MS/MS

This is the gold standard for sensitive and specific quantification of DNA adducts.

Objective : To accurately quantify the number of O6-MeG adducts per parent nucleotide in a given DNA sample.

Methodology :

-

DNA Isolation : Extract high-purity genomic DNA from cells or tissues using standard phenol-chloroform extraction or commercial kits.

-

DNA Hydrolysis : Hydrolyze the DNA to release the constituent bases. This is typically achieved by acid hydrolysis (e.g., with 0.1 M HCl at 70°C)[35].

-

Internal Standard : Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-O6-MeG) to the sample to account for variations in sample processing and instrument response.

-

Chromatographic Separation : Inject the hydrolysate into an Ultra Performance Liquid Chromatography (UPLC) system. The components are separated on a C18 reverse-phase column with a gradient mobile phase (e.g., water and methanol with formic acid)[36].

-

Mass Spectrometric Detection : The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Quantification : The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native O6-MeG and the isotope-labeled internal standard are monitored. The ratio of the peak area of the analyte to the internal standard is used to calculate the exact amount of O6-MeG in the sample, which is then normalized to the total amount of guanine or total DNA[36].

Protocol: MGMT Activity Assay

Objective : To measure the functional capacity of MGMT in a cell or tissue extract.

Methodology :

-

Protein Extract Preparation : Prepare a whole-cell or nuclear extract from the sample of interest. Keep extracts on ice to preserve protein function.

-

Substrate Preparation : Prepare a DNA substrate containing radiolabeled O6-MeG. This is typically a calf thymus DNA or an oligonucleotide that has been incubated with a radiolabeled methylating agent like N-[³H]methyl-N-nitrosourea.

-

Repair Reaction : Incubate a known amount of the protein extract with the radiolabeled DNA substrate in a suitable reaction buffer for a defined period (e.g., 30-60 minutes at 37°C).

-

Protein Precipitation : Stop the reaction and precipitate the protein from the mixture, typically using acid precipitation (e.g., with perchloric acid). The DNA substrate will remain in the supernatant.

-

Quantification : Wash the protein pellet to remove any remaining unincorporated radioactivity. Measure the radioactivity in the protein pellet using a scintillation counter. The amount of radioactivity corresponds to the [³H]methyl groups transferred from the DNA to the MGMT protein.

-

Normalization : Express the activity as fmol of methyl groups transferred per mg of protein extract.

Protocol: Immunochemical Detection of O6-MeG

Objective : To visualize or semi-quantify O6-MeG adducts within cells or on a membrane.

Methodology :

-

Sample Preparation :

-

For Immunofluorescence : Grow cells on coverslips, treat with an alkylating agent, and then fix and permeabilize the cells.

-

For Immuno-slot Blot : Isolate DNA, denature it, and apply it to a nitrocellulose or nylon membrane using a slot-blot apparatus[36].

-

-

Blocking : Block non-specific binding sites on the coverslip or membrane using a blocking solution (e.g., bovine serum albumin or non-fat milk).

-

Primary Antibody Incubation : Incubate the sample with a highly specific monoclonal or polyclonal primary antibody that recognizes O6-MeG[36].

-

Secondary Antibody Incubation : After washing, incubate with a secondary antibody conjugated to a detection molecule (e.g., a fluorophore like Alexa Fluor 488 for microscopy, or an enzyme like horseradish peroxidase (HRP) for blotting).

-

Detection :

-

For Immunofluorescence : Visualize the fluorescent signal using a confocal or epifluorescence microscope. The intensity of the nuclear staining correlates with the level of O6-MeG adducts.

-

For Immuno-slot Blot : Add a chemiluminescent HRP substrate and detect the signal using an imaging system. The signal intensity of each slot is proportional to the amount of O6-MeG in the DNA sample[36].

-

Conclusion

The O-6-methylguanine DNA adduct stands as a lesion of profound dual significance. It is a potent driver of the G:C to A:T transition mutations that can initiate carcinogenesis, and simultaneously a powerful trigger for MMR-dependent cytotoxicity, an effect harnessed by alkylating chemotherapies. The cellular decision to repair the lesion (survival), tolerate it (mutation), or process it into a death signal is a critical determinant of cell fate. Understanding the intricate molecular pathways governed by MGMT and MMR in response to O6-MeG has not only illuminated fundamental mechanisms of DNA repair and mutagenesis but has also yielded one of the most clinically relevant predictive biomarkers in neuro-oncology. For professionals in drug development, targeting the O6-MeG processing pathways continues to offer promising, albeit challenging, opportunities to overcome chemotherapy resistance and improve patient outcomes.

References

- 1. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]

- 2. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progression of O⁶-methylguanine-DNA methyltransferase and temozolomide resistance in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-gene Quantification of O6-Methylguanine with Elongated Nucleoside Analogues on Gold Nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mismatch repair proteins collaborate with methyltransferases in the repair of O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Mismatch repair-dependent metabolism of O6-methylguanine-containing DNA in Xenopus laevis egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. O6-methylguanine-induced cell death involves exonuclease 1 as well as DNA mismatch recognition in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]

- 24. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of O6-methylguanine-DNA methyltransferase gene activity on repair in human cells transformed by a regulatable ada gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recognition of O6MeG lesions by MGMT and mismatch repair proficiency may be a prerequisite for low-dose radiation hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

- 29. Mutations of O6-methylguanine-DNA methyltransferase gene in esophageal cancer tissues from Northern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. research.manchester.ac.uk [research.manchester.ac.uk]

- 31. Role of O6-methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Tumor-associated mutations in O⁶ -methylguanine DNA-methyltransferase (MGMT) reduce DNA repair functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

O-6-Methyl-2'-deoxyguanosine (O6-MeG) Formation from Alkylating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-6-methyl-2'-deoxyguanosine (O6-MeG) is a highly mutagenic and carcinogenic DNA adduct formed by the covalent attachment of a methyl group to the O6 position of guanine. This lesion arises from exposure to a wide range of endogenous and exogenous alkylating agents, including environmental carcinogens, dietary components, and chemotherapeutic drugs. The formation of O6-MeG disrupts the normal Watson-Crick base pairing, leading to G:C to A:T transition mutations during DNA replication if not repaired. This technical guide provides an in-depth overview of the formation of O6-MeG from various alkylating agents, its biological consequences, and the experimental methodologies used for its detection and quantification.

Formation of O-6-Methyl-2'-deoxyguanosine

Alkylating agents react with nucleophilic sites in DNA, with the O6 position of guanine being a critical target for mutagenesis. The mechanism of O6-MeG formation often involves the generation of a reactive electrophilic species, such as a methyldiazonium ion, which then attacks the guanine base.

Key Alkylating Agents and their Mechanisms:

-

N-nitroso compounds (NOCs): This diverse group includes nitrosamines and nitrosamides.

-

Nitrosamines , such as N-nitrosodimethylamine (NDMA), require metabolic activation by cytochrome P450 enzymes to form an unstable α-hydroxy derivative, which then spontaneously decomposes to yield a methyldiazonium ion.

-

Nitrosamides , like N-methyl-N-nitrosourea (MNU), do not require metabolic activation and can spontaneously decompose to generate the methyldiazonium ion.

-

-

Chemotherapeutic Agents:

-

Temozolomide (TMZ): This imidazotetrazine derivative is a key chemotherapeutic agent for glioblastoma. It undergoes spontaneous, non-enzymatic conversion at physiological pH to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), which then releases the methyldiazonium ion[1].

-

Dacarbazine (DTIC): Another triazene drug, dacarbazine, requires metabolic activation by cytochrome P450 to form MTIC, which then generates the methylating species.

-

Procarbazine: This monoamine oxidase inhibitor is metabolized to reactive intermediates that can also form O6-MeG adducts.

-

Biological Consequences of O6-MeG Formation

The presence of O6-MeG in DNA has profound biological consequences, primarily stemming from its miscoding properties.

-

Mutagenesis: During DNA replication, DNA polymerases frequently misincorporate thymine (T) opposite O6-MeG instead of cytosine (C). This O6-MeG:T mispair, if not repaired, leads to a G:C to A:T transition mutation in the subsequent round of replication. This type of mutation is a hallmark of exposure to methylating agents and is frequently found in oncogenes and tumor suppressor genes in cancers associated with alkylating agent exposure.

-

Cytotoxicity and Apoptosis: The persistence of O6-MeG can trigger cell death pathways. The mismatch repair (MMR) system recognizes the O6-MeG:T mispair. However, instead of correcting the lesion, the MMR system can initiate a futile cycle of repair attempts that lead to DNA strand breaks and ultimately trigger apoptosis[2]. This MMR-dependent cytotoxicity is a key mechanism of action for chemotherapeutic alkylating agents like temozolomide.

-

Carcinogenesis: The mutagenic potential of O6-MeG is a major contributor to its carcinogenicity. The induction of G:C to A:T transition mutations in critical genes, such as the KRAS oncogene, is a well-established mechanism of tumor initiation by alkylating agents[3].

DNA Repair of O6-MeG

The primary defense against the deleterious effects of O6-MeG is the DNA repair protein O-6-methylguanine-DNA methyltransferase (MGMT), also known as O-6-alkylguanine-DNA alkyltransferase (AGT).

-

MGMT "Suicide" Repair Mechanism: MGMT directly transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site. This is a stoichiometric, "suicide" reaction, as the alkylated MGMT protein is irreversibly inactivated and subsequently targeted for degradation. The cell's capacity to repair O6-MeG is therefore dependent on the rate of de novo synthesis of MGMT.

-

Clinical Relevance of MGMT: The expression level of MGMT in tumors is a critical determinant of their response to chemotherapeutic alkylating agents. High levels of MGMT in cancer cells can efficiently repair the O6-MeG adducts induced by drugs like temozolomide, leading to therapeutic resistance. Conversely, tumors with low or silenced MGMT expression, often due to promoter hypermethylation, are more sensitive to these agents. Therefore, determining the MGMT status of a tumor is a crucial predictive biomarker in clinical oncology.

Quantitative Data on O6-MeG Formation

The following tables summarize quantitative data on the formation of O6-MeG by various alkylating agents in different experimental systems.

Table 1: O6-MeG Formation by Chemotherapeutic Agents in Humans

| Alkylating Agent | Dose | Tissue/Cell Type | O6-MeG Level | Reference |

| Dacarbazine | 180 ± 13 mg/m² | Blood Leukocytes | 0.27 ± 0.14 fmol/µg DNA (2h post-treatment) | [4][5] |

| Dacarbazine | Not specified | Blood Leukocytes | Up to 0.45 fmol/µg DNA | [6] |

| Procarbazine | Daily for 10 days | Peripheral Blood Leukocytes | Up to ~0.4 fmol/µg DNA | [7] |

Table 2: O6-MeG Formation by Alkylating Agents in Animal Models

| Alkylating Agent | Dose | Animal Model | Tissue | O6-MeG Level | Reference |

| N-methyl-N-nitrosourea (MNU) | 50 mg/kg | Sprague-Dawley Rats | Liver | 14.8 O6-MeG/10⁵ dG (2h post-treatment) | [8][9] |

| N-methyl-N-nitrosourea (MNU) | 342 µmol/kg | C57BL/6N/Tk+/- Mice | Liver | 1700 ± 80 O6-MeG/10⁸ nucleotides (4h post-treatment) | [10] |

| N-ethyl-N-nitrosourea (ENU) | 342 µmol/kg | C57BL/6N/Tk+/- Mice | Liver | 260 ± 60 O6-EtG/10⁸ nucleotides (4h post-treatment) | [10] |

| Dacarbazine | 20 mg/kg | Rats | Liver | ~0.6 fmol/µg DNA (2h post-treatment) | [8] |

| Dacarbazine | 20 mg/kg | Rats | Lymph Nodes | ~0.45 fmol/µg DNA (2h post-treatment) | [8] |

| Dacarbazine | 20 mg/kg | Rats | Bone Marrow | ~0.3 fmol/µg DNA (2h post-treatment) | [8] |

| Dacarbazine | 20 mg/kg | Rats | Blood Leukocytes | ~0.3 fmol/µg DNA (2h post-treatment) | [8] |

| N-nitrosodimethylamine (NDMA) | 75 mg/kg | Sprague-Dawley Rats | Peripheral Blood Lymphocytes | Analogous to hepatocytes | [11] |

Table 3: O6-MeG Formation in In Vitro Systems

| Alkylating Agent | Concentration | Cell Line | O6-MeG Level | Reference |

| Temozolomide | 20 µmol/L | A172 (Glioblastoma) | 14,000 adducts/cell | [12] |

| Temozolomide | 20 µmol/L | LN229 (Glioblastoma) | 20,600 adducts/cell | [12] |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Equivalent transformation frequencies | Syrian Hamster Embryo Cells | Same for MNNG, MNU, and MMS | [13] |

| Methyl methanesulfonate (MMS) | Equivalent transformation frequencies | Syrian Hamster Embryo Cells | Same for MNNG, MNU, and MMS | [13] |

Experimental Protocols

Accurate detection and quantification of O6-MeG are crucial for both basic research and clinical applications. Several highly sensitive methods have been developed for this purpose.

Protocol 1: Quantification of O6-MeG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate quantification of DNA adducts.

1. DNA Isolation and Hydrolysis:

- Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or spin columns).

- Quantify the isolated DNA using UV spectrophotometry (A260).

- To 50 µL of DNA solution, add 50 µL of ultrapure water and 90% formic acid.

- Heat the mixture at 85°C for 60 minutes to hydrolyze the DNA and release the purine bases.

- Cool the mixture to room temperature.

- Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₃]O6-MeG) to the hydrolysate for accurate quantification.

2. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: Use a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. A re-equilibration step at the initial conditions is necessary between injections.

- Flow Rate: A flow rate of 0.1-0.3 mL/min is commonly used.

- Injection Volume: 10 µL.

- Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization in positive mode (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- O6-MeG: m/z 166.1 → 149.1 and 166.1 → 134.1[14].

- Internal Standard ([²H₃]O6-MeG): Monitor the corresponding mass shift (e.g., m/z 169.1 → 152.1).

- Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.

3. Data Analysis:

- Generate a standard curve by analyzing known amounts of O6-MeG.

- Quantify the amount of O6-MeG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

- Express the results as fmol of O6-MeG per µg of DNA or as a ratio of O6-MeG to unmodified guanine.

Protocol 2: ³²P-Postlabeling Assay for O6-MeG Detection

This is an ultrasensitive method for detecting DNA adducts, particularly when the amount of DNA is limited.

1. DNA Digestion:

- Digest 1-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Optional but Recommended):

- Enrich the adducted nucleotides by methods such as nuclease P1 digestion (which removes normal nucleotides) or butanol extraction.

3. ³²P-Labeling:

- Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

4. Chromatographic Separation:

- Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

5. Detection and Quantification:

- Visualize the radiolabeled adducts by autoradiography or phosphorimaging.

- Quantify the amount of adduct by scintillation counting of the excised TLC spots or by densitometry of the autoradiogram.

- Calculate the relative adduct labeling (RAL) value, which represents the ratio of adducted nucleotides to total nucleotides.

Protocol 3: O-6-methylguanine-DNA Methyltransferase (MGMT) Activity Assay

This assay measures the functional capacity of a cell or tissue extract to repair O6-MeG lesions.

1. Preparation of Cell/Tissue Extract:

- Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins, including MGMT.

- Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. MGMT Activity Reaction:

- Prepare a reaction mixture containing the cell/tissue extract, a buffer (e.g., Tris-HCl), EDTA, and dithiothreitol (DTT).

- Add a substrate containing a radiolabeled methyl group at the O6 position of guanine. A common substrate is a synthetic oligonucleotide containing a single O6-[³H]methylguanine.

- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

3. Separation and Quantification:

- Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the DNA and protein.

- Centrifuge to pellet the precipitate.

- The transfer of the [³H]methyl group from the DNA to the MGMT protein will result in radiolabeled protein.

- Wash the protein pellet to remove any unincorporated radiolabeled substrate.

- Quantify the amount of radioactivity in the protein pellet using liquid scintillation counting.

- Express the MGMT activity as fmol of methyl groups transferred per mg of protein.

Protocol 4: Immunohistochemistry (IHC) for O6-MeG Detection in Tissues

This method allows for the visualization of O6-MeG adducts within the context of tissue architecture.

1. Tissue Preparation:

- Fix tissues in 10% neutral buffered formalin and embed in paraffin (FFPE).

- Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) at a sub-boiling temperature for 10-20 minutes.

4. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.

- Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

- Incubate with a primary antibody specific for O6-MeG.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

- Counterstain with hematoxylin.

5. Visualization and Analysis:

- Dehydrate the sections, clear in xylene, and mount with a coverslip.

- Examine the slides under a light microscope. The presence of O6-MeG will be indicated by a brown stain.

- The intensity and distribution of the staining can be semi-quantitatively scored.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Formation of O6-MeG and its biological fate.

Caption: Workflow for O6-MeG quantification by LC-MS/MS.

Caption: Role of MGMT in temozolomide resistance.

References

- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] O(6)-methylguanine DNA adducts associated with occupational nitrosamine exposure. | Semantic Scholar [semanticscholar.org]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accumulation of O6-methylguanine in human DNA after therapeutic exposure to methylating agents and its relationship with biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. O6-methylguanine-DNA adducts in rat lymphocytes after in vivo exposure to N-nitrosodimethylamine (NDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative analysis of O6-methylguanine methyltransferase activity and cellular sensitivity to alkylating agents in cell strains derived from a variety of animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of O-6-Methylguanine: A Catalyst for Mutagenesis and a Target for Carcinogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-6-methylguanine (O6-MeG) is a pre-mutagenic DNA lesion with profound implications in the fields of mutagenesis and carcinogenesis. Formed by exposure to endogenous and exogenous alkylating agents, this seemingly minor DNA adduct can lead to signature G:C to A:T transition mutations if left unrepaired. The cellular defense against O6-MeG is primarily orchestrated by the DNA repair protein O-6-methylguanine-DNA methyltransferase (MGMT), a "suicide" enzyme that directly reverses the damage. The expression and activity of MGMT are critical determinants of cell fate, influencing genomic stability and the response to certain chemotherapeutic agents. This technical guide provides a comprehensive overview of the formation of O6-MeG, its mutagenic consequences, the intricate signaling pathways it triggers, and its pivotal role in the development of cancer and the response to cancer therapy. Detailed experimental protocols for the detection and quantification of O6-MeG and the assessment of MGMT status are provided, alongside quantitative data and visual representations of key molecular processes to equip researchers and drug development professionals with the essential knowledge to navigate this critical area of study.

Introduction: The Genesis and Significance of O-6-Methylguanine

O-6-methylguanine (O6-MeG) is a DNA adduct formed by the methylation of the O-6 position of guanine.[1] This alteration can arise from both endogenous sources, such as S-adenosylmethionine, and a wide range of exogenous alkylating agents, including N-nitroso compounds found in the environment and certain chemotherapeutic drugs like temozolomide (TMZ) and dacarbazine.[1][2] While representing a minor fraction of the total DNA lesions induced by alkylating agents, O6-MeG is one of the most mutagenic and carcinogenic.[3] Its significance lies in its ability to mispair with thymine instead of cytosine during DNA replication, leading to the characteristic G:C to A:T transition mutations.[1] The accumulation of these mutations in critical genes, such as tumor suppressors and oncogenes, is a key driver of carcinogenesis.[4]

The primary cellular defense against the mutagenic potential of O6-MeG is the DNA repair protein O-6-methylguanine-DNA methyltransferase (MGMT).[5][6] MGMT directly transfers the methyl group from O6-MeG to a cysteine residue within its own active site in a stoichiometric, "suicide" reaction, thereby restoring the guanine base.[6] This single-step repair mechanism is highly efficient but also depletes the cellular pool of active MGMT. Consequently, the level of MGMT expression and activity is a critical factor in determining a cell's susceptibility to the mutagenic and cytotoxic effects of O6-MeG-inducing agents. In the context of oncology, MGMT expression is a double-edged sword: while it protects normal cells from mutagenesis, it also confers resistance to alkylating chemotherapeutic agents in cancer cells.[7][8]

The Mutagenic Landscape of O-6-Methylguanine

The persistence of O6-MeG in the DNA template during replication is the primary driver of its mutagenic effect. DNA polymerases frequently misincorporate thymine opposite O6-MeG, leading to the formation of an O6-MeG:T mispair.[3] If this mispair is not corrected before the next round of replication, it results in a permanent G:C to A:T transition mutation.[1] The frequency of this misincorporation is significant, with some studies suggesting that approximately one mutation is induced for every eight unrepaired O6-MeG lesions in DNA.[9]

The mutagenicity of O6-MeG is not uniform across the genome and can be influenced by the local DNA sequence context. For instance, G to A transitions have been observed to occur preferentially at the middle guanine of 5'-GGPu sequences.[1] The accumulation of these signature mutations in key cancer-related genes, such as the tumor suppressor p53 and the oncogene KRAS, has been linked to the development of various cancers.[4] In non-small cell lung cancer (NSCLC), hypermethylation of the MGMT promoter, leading to its silencing, is significantly associated with G to A mutations in the p53 gene.[10]

Cellular Responses to O-6-Methylguanine: A Network of Signaling Pathways

The presence of O6-MeG adducts in DNA triggers a complex network of cellular responses that determine the cell's fate, leading to DNA repair, cell cycle arrest, or apoptosis. The mismatch repair (MMR) system plays a central role in sensing O6-MeG:T mispairs that arise during replication.[11] The recognition of this mismatch by the MutSα (MSH2-MSH6) complex initiates a signaling cascade that can lead to futile cycles of repair attempts, the generation of DNA double-strand breaks (DSBs), and ultimately, cell death.[2][11]

This O6-MeG/MMR-dependent signaling network involves the activation of several key protein kinases, including Ataxia Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related).[9][12] These kinases, in turn, phosphorylate and activate downstream effectors such as the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[12] The activation of this cascade leads to cell cycle arrest, typically in the G2/M phase of the second cell cycle following damage, providing time for DNA repair.[12] However, if the damage is extensive and irreparable, the same signaling pathways can trigger apoptosis.

The apoptotic response to O6-MeG is multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The MMR-dependent generation of DSBs can lead to the stabilization and activation of p53, which in turn can upregulate pro-apoptotic proteins and the Fas/CD95/Apo-1 death receptor.[2][13] The mitochondrial pathway is also engaged, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[8]

Caption: Signaling pathway initiated by O-6-methylguanine.

O-6-Methylguanine in Carcinogenesis and Cancer Therapy

The dual role of O6-MeG in both initiating cancer and influencing its treatment underscores its clinical significance. The mutagenic potential of O6-MeG contributes to the accumulation of genetic alterations that drive tumorigenesis. Conversely, the cytotoxic effects of O6-MeG adducts are exploited by alkylating chemotherapeutic agents to kill cancer cells.

Role in Carcinogenesis

The link between O6-MeG and carcinogenesis is well-established. Chronic exposure to alkylating agents can lead to the persistent formation of O6-MeG adducts, increasing the likelihood of mutations in critical genes. The silencing of the MGMT gene through promoter hypermethylation is a frequent event in many human cancers, including glioblastoma, colorectal cancer, and lung cancer.[4][10] This epigenetic inactivation of MGMT creates a "mutator phenotype," characterized by an increased frequency of G:C to A:T transitions, which can accelerate tumor progression.[4]

Role in Cancer Therapy and Chemoresistance

The efficacy of alkylating chemotherapeutic agents like temozolomide is highly dependent on the MGMT status of the tumor. In tumors with low or absent MGMT expression (often due to promoter methylation), O6-MeG adducts persist, leading to MMR-mediated cytotoxicity and apoptosis.[7] Conversely, high levels of MGMT in cancer cells efficiently repair these adducts, conferring resistance to therapy.[7][8] Therefore, determining the MGMT promoter methylation status has become a critical predictive biomarker for the response to alkylating agents in several cancers, most notably glioblastoma.[14][15]

Data Presentation: Quantitative Insights into O-6-Methylguanine

The following tables summarize key quantitative data related to O6-MeG, providing a basis for comparison across different studies and cancer types.

Table 1: Quantitative Levels of O-6-Methylguanine in Human Cancers

| Cancer Type | Alkylating Agent | O6-MeG Concentration | Tissue/Sample Type | Reference |

| Breast Cancer | Cyclophosphamide | 0.55–6.66 ng/mL | Dried Blood Spot | [16] |

Table 2: MGMT Promoter Methylation Frequency in Human Cancers

| Cancer Type | Frequency of MGMT Promoter Hypermethylation | Reference |

| Non-Small Cell Lung Cancer | 38% in tumor specimens | [17] |

| Glioblastoma | ~40% | [15] |

Table 3: Quantitative MGMT Promoter Methylation and Clinical Outcome in Glioblastoma

| Methylation Index (Number of methylated CpG sites) | Hazard Ratio for Mortality | Clinical Outcome | Reference |

| 1-6 | 1.62 | Worse than unmethylated | [1] |

| 7-12 | 0.48 | Greatest reduction in hazard | [1] |

| >12 | 0.62 | Significant reduction in hazard | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of O6-MeG and MGMT.

Quantification of O-6-Methylguanine in DNA by UPLC-MS/MS

This protocol describes the analysis of O6-MeG in dried blood spots (DBS) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

-

QIAamp DNA Mini Kit (Qiagen)

-

Formic acid (90%)

-

Ultrapure water

-

Allopurinol (internal standard)

-

UPLC-MS/MS system (e.g., Acquity UPLC with a Xevo TQD mass spectrometer)

-

C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 μm, 100 mm x 2.1 mm)

Procedure:

-

Sample Collection and DNA Extraction:

-

Collect 50 μL of blood and spot onto DBS paper.

-

Extract DNA from the DBS using the QIAamp DNA Mini Kit according to the manufacturer's instructions.[16]

-

-

DNA Hydrolysis:

-

Mix 50 μL of the DNA solution with 50 μL of ultrapure water and 90% formic acid.

-

Heat the mixture at 85°C for 60 minutes.

-

Cool the mixture to room temperature.

-

-

Sample Preparation for UPLC-MS/MS:

-

Add 15 μL of 1 μg/mL allopurinol (internal standard) to the hydrolyzed sample.

-

-

UPLC-MS/MS Analysis:

-

Mobile Phase A: 0.05% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.1 mL/minute

-

Gradient: Gradient elution over 6 minutes.

-

Detection: Positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

O6-MeG transition: m/z 165.95 > 149

-

Allopurinol transition: m/z 136.9 > 110[18]

-

-

Caption: Workflow for O-6-methylguanine quantification.

MGMT Activity Assay (Fluorescence-based)

This protocol describes a non-radioactive, fluorescence-based assay to measure MGMT activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 5% glycerol, 50 mM NaCl, and protease inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Fluorescent MGMT substrate (e.g., an oligonucleotide containing O6-benzylguanine modified with a quencher and a nearby fluorophore)[19]

-

96-well black plate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well black plate, add a defined amount of protein from each cell lysate sample.

-

Add the reaction buffer.

-

Initiate the reaction by adding the fluorescent MGMT substrate.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Subtract the background fluorescence (wells with no lysate).

-

Calculate MGMT activity relative to a standard curve of purified MGMT protein.[2]

-

MGMT Promoter Methylation Analysis by Methylation-Specific PCR (MSP)

This protocol describes the analysis of MGMT promoter methylation using MSP.

Materials:

-

DNA extraction kit

-

Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold Kit)

-

Taq polymerase

-

PCR primers specific for methylated and unmethylated MGMT promoter sequences

-

Agarose gel electrophoresis system

Primer Sequences:

-

Methylated Forward: 5'-TTT CGA CGT TCG TAG GTT TTC GC-3'

-

Methylated Reverse: 5'-GCA CTC TTC CGA AAA CGA AAC G-3'

-

Unmethylated Forward: 5'-TTT GTG TTT TGA TGT TTG TAG GTT TTT GT-3'

-

Unmethylated Reverse: 5'-AAC TCC ACA CTC TTC CAA AAA CAA AAC A-3'[20]

Procedure:

-

DNA Extraction and Bisulfite Conversion:

-

Extract genomic DNA from tumor tissue or cells.

-

Perform bisulfite conversion of the DNA. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

PCR Amplification:

-

Perform two separate PCR reactions for each sample using the primer pairs specific for the methylated and unmethylated sequences.

-

-

Gel Electrophoresis:

-

Run the PCR products on a 2-3% agarose gel.

-

Visualize the bands under UV light. The presence of a band in the "methylated" reaction indicates MGMT promoter methylation.

-

Drug Development and Future Directions

The critical role of MGMT in conferring resistance to alkylating agents has made it a prime target for drug development. The goal is to inhibit MGMT activity in tumor cells, thereby sensitizing them to chemotherapy.

MGMT Inhibitors

Several MGMT inhibitors have been developed and are in various stages of clinical investigation. The most well-studied is O(6)-benzylguanine (O6-BG) , a pseudosubstrate that irreversibly inactivates MGMT.[8][21] Clinical trials have explored the combination of O6-BG with alkylating agents like temozolomide and BCNU.[22][23] Another inhibitor, lomeguatrib , also acts as a suicide inhibitor of MGMT.[21] While these inhibitors have shown promise in preclinical studies, their clinical success has been limited, partly due to increased myelosuppression.[8]

Strategies to Overcome MGMT-Mediated Resistance

Beyond direct inhibition of MGMT, several other strategies are being explored to overcome chemoresistance:

-

Combination Therapies: Combining MGMT inhibitors with other targeted therapies, such as inhibitors of PARP, Wnt, or MEK/ERK signaling pathways, may enhance the cytotoxic effects of alkylating agents.[7][24]

-

Gene Silencing: Using RNA interference (RNAi) to specifically knockdown MGMT expression in tumor cells is another promising approach.[5]

-

Oncolytic Viruses: Genetically engineered oncolytic viruses can be designed to selectively replicate in and kill cancer cells, and some are being developed to also deliver payloads that can modulate MGMT expression.[5]

Caption: Strategies to overcome MGMT-mediated chemoresistance.

Conclusion

O-6-methylguanine stands as a central player in the intricate interplay between DNA damage, mutagenesis, and carcinogenesis. Its formation, repair, and downstream signaling consequences have profound implications for both the development of cancer and the effectiveness of chemotherapy. The DNA repair protein MGMT is the primary determinant of cellular fate in the face of O6-MeG damage, and its status has emerged as a critical biomarker in clinical oncology. A thorough understanding of the molecular mechanisms governing O6-MeG's effects is paramount for researchers and drug development professionals. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into this critical area. Future research focused on developing more effective MGMT inhibitors and innovative strategies to overcome chemoresistance holds the promise of improving therapeutic outcomes for patients with cancers driven by or treated with alkylating agents.

References

- 1. Strand- and sequence-specific attenuation of N-methyl-N'-nitro-N-nitrosoguanidine-induced G.C to A.T transitions by expression of human 6-methylguanine-DNA methyltransferase in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Quantitative MGMT Promoter Methylation Analysis Using Pyrosequencing and Combined Bisulfite Restriction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of regions correlating MGMT promoter methylation and gene expression in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]

- 10. O(6)-Methylguanine-DNA methyltransferase promoter hypermethylation shifts the p53 mutational spectrum in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MGMT Gene Promoter Methylation Status – Assessment of Two Pyrosequencing Kits and Three Methylation-specific PCR Methods for their Predictive Capacity in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-time methylation-specific PCR for the evaluation of methylation status of MGMT gene in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutations of O6-methylguanine-DNA methyltransferase gene in esophageal cancer tissues from Northern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MGMT O-6-methylguanine-DNA methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. dovepress.com [dovepress.com]

- 19. researchgate.net [researchgate.net]

- 20. Methylation-specific PCR [bio-protocol.org]

- 21. Mismatch repair proteins collaborate with methyltransferases in the repair of O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. siteman.wustl.edu [siteman.wustl.edu]

- 24. aacrjournals.org [aacrjournals.org]

O-6-Methyl-2'-deoxyguanosine: An In-depth Technical Guide to its Role as a Biomarker for DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-6-methyl-2'-deoxyguanosine (O6-MeG-dG) is a pre-mutagenic DNA lesion primarily induced by alkylating agents, which are ubiquitous in the environment and are also utilized in chemotherapy. This adduct arises from the methylation of the O6 position of guanine and, if not repaired, can lead to G:C to A:T transition mutations during DNA replication. The persistence of O6-MeG-dG is a critical factor in the initiation of carcinogenesis and cellular toxicity. Consequently, the detection and quantification of O6-MeG-dG serve as a crucial biomarker for assessing DNA damage, evaluating the efficacy of chemotherapeutic agents, and understanding individual susceptibility to certain cancers. This technical guide provides a comprehensive overview of O6-MeG-dG as a biomarker, including its formation, repair, and the cellular signaling pathways it triggers. It also offers detailed experimental protocols for its detection and quantification.

Formation and Repair of O-6-Methyl-2'-deoxyguanosine

The formation of O6-MeG-dG results from the exposure of DNA to both exogenous and endogenous alkylating agents. Exogenous sources include environmental pollutants like N-nitroso compounds found in tobacco smoke and certain foods, as well as chemotherapeutic drugs such as temozolomide and dacarbazine.[1] Endogenous sources can include S-adenosylmethionine, a universal methyl donor in the body.[2]

The primary cellular defense against the mutagenic potential of O6-MeG-dG is the DNA repair protein O-6-methylguanine-DNA methyltransferase (MGMT).[2][3][4] MGMT directly transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site.[4] This "suicide" mechanism restores the integrity of the guanine base but also leads to the irreversible inactivation of the MGMT protein.[4] The level of MGMT activity within cells is therefore a critical determinant of the persistence of O6-MeG-dG and, consequently, cellular fate.

O-6-Methyl-2'-deoxyguanosine as a Biomarker

The presence and concentration of O6-MeG-dG in cellular DNA are indicative of exposure to alkylating agents and the cellular capacity for DNA repair. As a biomarker, O6-MeG-dG is valuable in several key areas:

-

Carcinogenesis Research: Elevated levels of O6-MeG-dG are associated with an increased risk of developing certain cancers.

-

Chemotherapy Efficacy: Monitoring O6-MeG-dG levels can help assess the effectiveness of alkylating chemotherapeutic agents.[5] Tumors with low MGMT expression are more susceptible to these drugs due to the accumulation of O6-MeG-dG.

-

Therapeutic Drug Monitoring: Measuring O6-MeG-dG can help optimize drug dosage and minimize toxicity.[6]

-

Environmental Health: Assessing O6-MeG-dG levels in populations can serve as a measure of exposure to environmental carcinogens.

Cellular Signaling Pathways Induced by O-6-Methyl-2'-deoxyguanosine

The persistence of unrepaired O6-MeG-dG can trigger distinct cellular signaling pathways, primarily leading to apoptosis (programmed cell death). This process is heavily dependent on the mismatch repair (MMR) system.

During DNA replication, DNA polymerase often mispairs thymine (T) with O6-MeG. This O6-MeG:T mispair is recognized by the MutSα (a heterodimer of MSH2 and MSH6) component of the MMR system.[7][8] The subsequent recruitment of MutLα (a heterodimer of MLH1 and PMS2) initiates a cascade of events that, instead of repairing the lesion, can lead to futile cycles of excision and resynthesis.[9] This process can result in the formation of single-strand breaks and ultimately double-strand breaks during the next round of replication, triggering an apoptotic response.[9][10] This MMR-dependent apoptosis is a critical mechanism for eliminating cells with potentially mutagenic DNA damage.[7][11] The signaling cascade involves the activation of ATR, Chk1, and ultimately the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[5][8]

Signaling Pathway of O6-MeG-dG-Induced Apoptosis

Caption: O6-MeG-dG induced apoptotic signaling pathway.

Data Presentation: Quantitative Analysis of O-6-Methyl-2'-deoxyguanosine

The following tables summarize quantitative data for O6-MeG-dG detection using various analytical methods and its levels in different biological samples.

Table 1: Comparison of Analytical Methods for O6-MeG-dG Quantification

| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Sample Type | Reference |

| LC-MS/MS | LOQ: 0.2 adducts/10^8 nucleotides | Mouse Liver DNA | [12] |

| LC-UV-MS/MS | LOD: 43 fmol | DNA hydrolysates | [1] |

| LC-ESI-MS/MS | LOQ: 75.8 fmol | DNA hydrolysates | [13] |

| UPLC-MS/MS | LLOQ: 0.5 ng/mL | Dried Blood Spot | [6] |

| HPLC-RIA | LOD: 50 fmol | DNA | [14] |

| Immunoassay (ELISA) | LOD: 0.5 µmol O6-MedGuo/mol deoxyguanosine | Human Placental DNA | [15] |

Table 2: Levels of O6-MeG-dG in Human Tissues and Cells

| Tissue/Cell Type | Condition | O6-MeG-dG Level | Reference |

| Human Lymphoblastoid Cells | Endogenous | ~1 adduct/10^8 dG | [16] |

| Human Placenta | Smoking and Non-smoking women | 0.6 to 1.6 µmol O6-MedGuo/mol deoxyguanosine | [15] |

| Human Breast Tumor Tissue | Malignant and Benign | Average removal of 221.1 fmol O6-MeG/mg protein | [17] |

| Human Normal Tissues | Liver, Colon, Esophagus, Lung, Brain | Activity varies, with liver having the highest | [18] |

| Human Brain Tumors | - | 55 +/- 44 fmol/mg protein (MGMT activity) | [19] |

| Human Colorectal Tumors | - | 481 +/- 258 fmol/mg protein (MGMT activity) | [19] |

| Human Breast Tumors | - | 306 +/- 204 fmol/mg protein (MGMT activity) | [19] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Quantification of O6-MeG-dG by UPLC-MS/MS in Dried Blood Spots[6][20]

1. Sample Preparation:

- Prepare stock solutions of O6-methylguanine and an internal standard (e.g., allopurinol) in methanol (1.0 mg/mL).

- Create working standard solutions by diluting the stock solutions with water containing 0.5% (v/v) formic acid.

- Prepare calibration samples by spiking whole blood with the working solution to achieve a concentration range of 0.5–20 ng/mL.

- Spot 50 µL of the prepared blood samples onto Perkin Elmer 226 paper and allow them to dry at room temperature for 2 hours.

- Excise the dried blood spot discs and place them in microcentrifuge tubes.

- Add 20 µL of the internal standard solution (1 µg/mL).

- Extract DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions for dried blood spots. This typically involves incubation with a lysis buffer (e.g., ATL buffer) at 85°C.

2. UPLC-MS/MS Analysis:

- UPLC System: Waters Acquity UPLC or equivalent.

- Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm).

- Mobile Phase: 0.05% formic acid in acetonitrile (95:5 v/v).

- Flow Rate: 0.1 mL/minute.

- Elution: Gradient elution for 6 minutes.

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

- Detection: Multiple reaction monitoring (MRM) with the following transitions:

- O6-methylguanine: m/z 165.95 > 149

- Allopurinol (IS): m/z 136.9 > 110

- Instrument Parameters:

- Capillary voltage: 3.50 kV

- Desolvation temperature: 349°C

- Desolvation gas flow: 643 L/h

- Column temperature: 40°C

- Cone voltage: 32 V for O6-methylguanine, 35 V for allopurinol.

3. Data Analysis:

- Quantify O6-methylguanine by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for UPLC-MS/MS Analysis

Caption: UPLC-MS/MS workflow for O6-MeG-dG quantification.

Protocol 2: O-6-Methylguanine-DNA Methyltransferase (MGMT) Activity Assay[21][22]

1. Reagent Preparation:

- Enzyme Dilution Buffer: Dilute 10X Reaction Buffer 1:20 in molecular biology grade water.

- MGMT Enzyme: Dilute recombinant MGMT to a working concentration (e.g., 25 µg/mL) in Enzyme Dilution Buffer.

- Substrate: Use a 32P-labeled double-stranded oligodeoxynucleotide containing a single O6-methylguanine within a restriction enzyme recognition site (e.g., Pst I).

- Reaction Mix: Prepare a mix containing 10X Reaction Buffer, the 32P-labeled substrate, and water.

- Restriction Enzyme Mix: Prepare a mix of the restriction enzyme (e.g., Pst I) and its corresponding 10X buffer.

- Inhibitor/Control Solutions: Prepare solutions of a known MGMT inhibitor (e.g., O6-benzylguanine) as a negative control, the test inhibitor, and water as a positive control.

2. Assay Procedure:

- Preincubation:

- In separate microcentrifuge tubes, add the diluted MGMT enzyme.

- Add the test inhibitor solution, negative control (O6-benzylguanine), or positive control (water).

- Incubate for 30 minutes at 37°C.

- MGMT Activity Reaction:

- Add the Reaction Mix to each tube.

- Incubate for 10 minutes at 37°C.

- Inactivate the MGMT enzyme by heating at 65°C for 5 minutes.

- Place the tubes on ice for 10 minutes.

- Restriction Digest:

- Add the Restriction Enzyme Mix to each tube.

- Incubate for 60 minutes at 37°C.

- Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

- Analysis:

- Heat the samples at 95°C for 5 minutes and then place them on ice.

- Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

- Visualize the results by autoradiography. The cleavage of the substrate into a smaller fragment indicates MGMT activity.

3. Data Analysis:

- Quantify the intensity of the bands corresponding to the repaired (cleaved) and unrepaired substrate.

- Calculate the percentage of MGMT inhibition for the test samples compared to the controls.

Logical Relationship of MGMT Activity Assay

Caption: Logical workflow of the MGMT activity assay.

Conclusion

O-6-methyl-2'-deoxyguanosine is a well-established and highly significant biomarker of DNA damage with profound implications for cancer research and clinical oncology. Its formation, repair by MGMT, and the subsequent activation of MMR-dependent apoptotic pathways provide a detailed picture of cellular responses to alkylating agents. The analytical methods outlined in this guide, particularly UPLC-MS/MS, offer high sensitivity and specificity for the quantification of O6-MeG-dG in various biological matrices. The provided protocols and data serve as a valuable resource for researchers and clinicians working to understand and mitigate the effects of DNA alkylation damage. Further research into the nuances of O6-MeG-dG-induced signaling and the development of even more sensitive detection methods will continue to enhance its utility as a critical biomarker in the future.

References

- 1. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O6-methylguanine-induced cell death involves exonuclease 1 as well as DNA mismatch recognition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. O6-methylguanine-induced cell death involves exonuclease 1 as well as DNA mismatch recognition in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. Molecular dosimetry of endogenous and exogenous O(6)-methyl-dG and N7-methyl-G adducts following low dose [D3]-methylnitrosourea exposures in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]